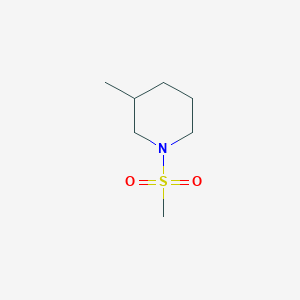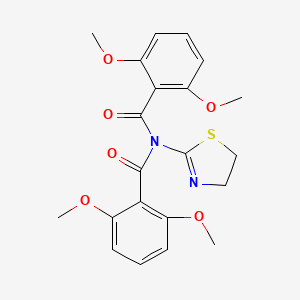![molecular formula C19H18FN3OS B11178473 2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11178473.png)
2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the fluorophenyl and phenylpropyl groups. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors in the nervous system to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
Uniqueness
What sets 2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide apart from these similar compounds is its unique combination of functional groups and its specific biological activities.
Properties
Molecular Formula |
C19H18FN3OS |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H18FN3OS/c20-16-11-9-15(10-12-16)13-17(24)21-19-23-22-18(25-19)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,21,23,24) |
InChI Key |
RLAYWNRHNQCKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-chlorophenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11178390.png)


![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfonyl)acetamide](/img/structure/B11178412.png)
![6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11178413.png)
![2-(methoxymethyl)-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11178419.png)
![6-(4-chlorophenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11178429.png)

![4-benzyl-9-(furan-2-yl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11178433.png)
![3-[(3-methoxyphenyl)carbonyl]-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11178449.png)


![Azepan-1-yl[4-(dimethylamino)phenyl]methanone](/img/structure/B11178466.png)
![2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11178470.png)
